![molecular formula C11H15Cl2FN2 B3046618 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride CAS No. 1261232-20-5](/img/structure/B3046618.png)
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride
Overview
Description
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Pharmacological Applications and Metabolism
Piperazine derivatives, including 1-(2-Chloro-6-fluoro-benzyl)-piperazine, have been extensively studied for their diverse pharmacological applications, particularly in the treatment of depression, psychosis, anxiety, and other conditions. These compounds undergo extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptor interactions, although their complete pharmacological profiles are still being explored (S. Caccia, 2007).
Therapeutic Uses and Molecular Design
Piperazine serves as a crucial building block in the design of drugs with therapeutic uses across a wide range of medical conditions. Modifications to the piperazine nucleus have led to significant differences in medicinal potential, showcasing the molecule's versatility in drug development. This includes applications in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (A. Rathi et al., 2016).
Antimycobacterial Activity
Recent research emphasizes the importance of piperazine and its analogues in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the structural activity relationship (SAR) of piperazine-based anti-TB molecules, suggesting their significant role in developing safer and more effective anti-mycobacterial agents (P. Girase et al., 2020).
Development for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone derivative for TB treatment, is a notable example of the therapeutic potential of piperazine compounds. Currently undergoing clinical studies, Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, essential for the cell wall synthesis in Mycobacterium tuberculosis, showcasing promising results for more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFBCXVMVDDAOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261232-20-5 | |
Record name | Piperazine, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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